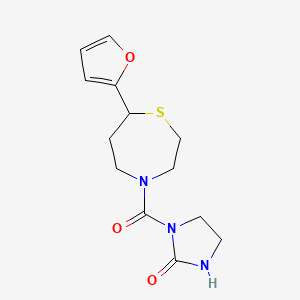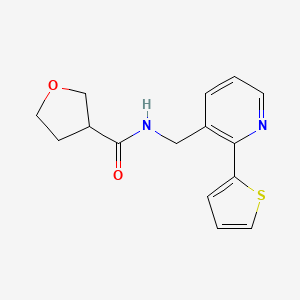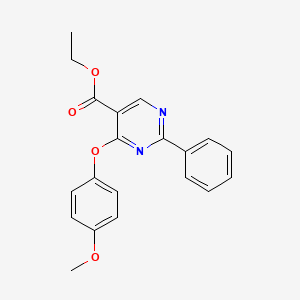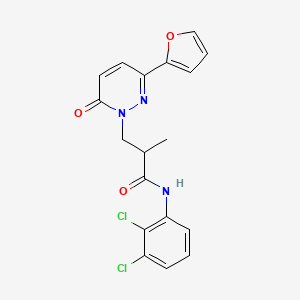![molecular formula C16H18N2OS B2922397 1-(2-Methylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea CAS No. 2415620-36-7](/img/structure/B2922397.png)
1-(2-Methylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea is a chemical compound that belongs to the class of urea derivatives. It has been widely studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Methylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and tumor processes. It may also work by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Methylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea has a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Methylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea in lab experiments is its potent anti-inflammatory and antitumor properties. It is also relatively easy to synthesize and purify. However, one of the main limitations is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in different disease models.
Direcciones Futuras
There are several future directions for research on 1-(2-Methylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea. One direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for different disease models. Finally, there is a need for more preclinical and clinical studies to evaluate its safety and efficacy in humans.
In conclusion, 1-(2-Methylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea is a chemical compound that has shown great potential for its therapeutic applications in various diseases. Its potent anti-inflammatory and antitumor properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 1-(2-Methylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea involves the reaction of 1-thiophen-3-ylcyclopropanol with 2-methylphenyl isocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure 1-(2-Methylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea.
Aplicaciones Científicas De Investigación
1-(2-Methylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-4-2-3-5-14(12)18-15(19)17-11-16(7-8-16)13-6-9-20-10-13/h2-6,9-10H,7-8,11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPIPYQAPQGKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2922314.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2922315.png)
![1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2922318.png)


![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2922322.png)

![N-(3-chloro-2-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2922324.png)
![1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone](/img/structure/B2922325.png)
![methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/no-structure.png)

![Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2922335.png)
![N-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2922336.png)